

TAK-285 HER2 overexpression cell line response

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Compound Focus: Tak-285

CAS No.: 871026-44-7

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Potency and Selectivity of TAK-285

TAK-285 is a dual inhibitor targeting both HER2 and EGFR kinases. The table below outlines its key activity metrics from preclinical studies.

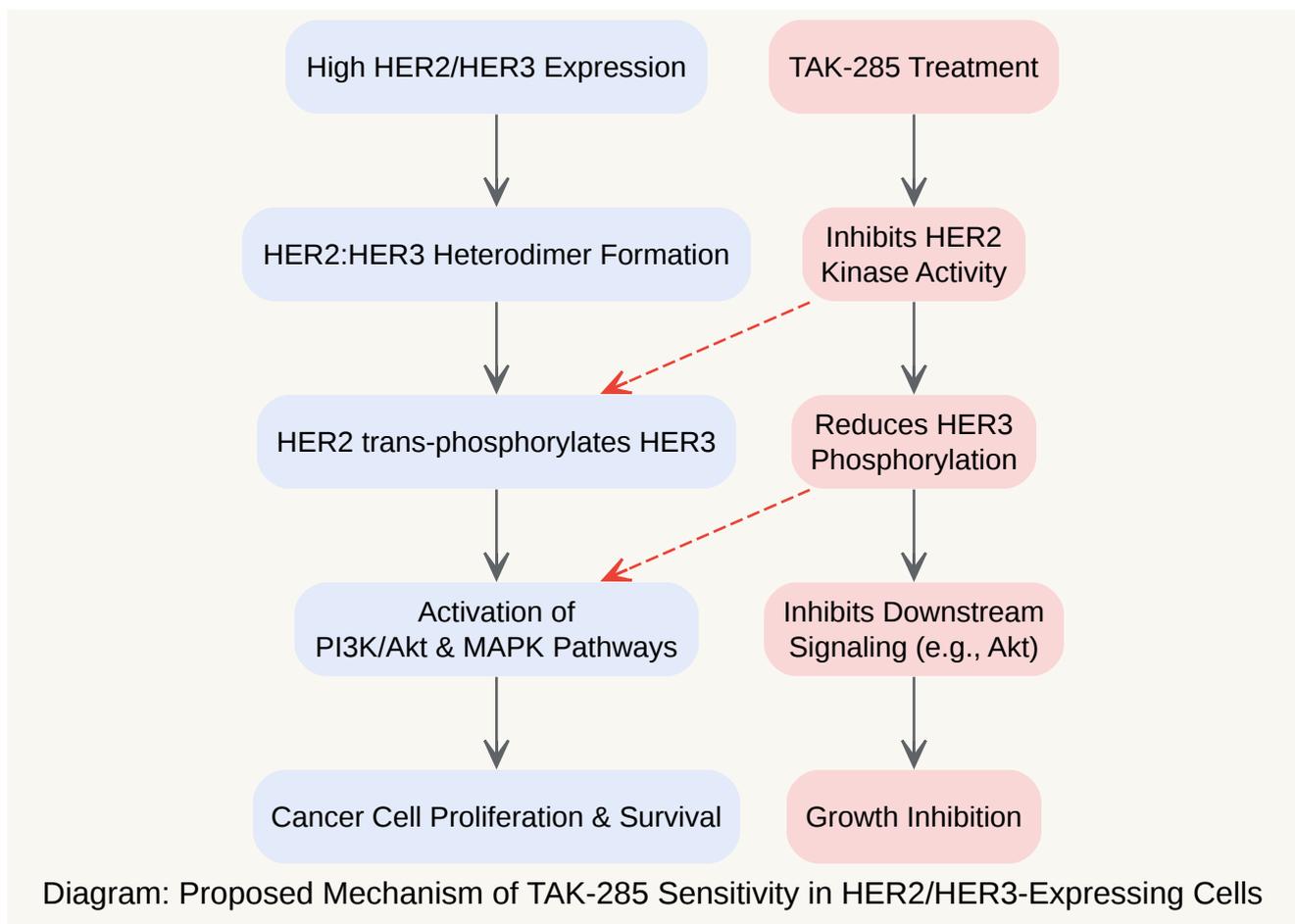
Aspect	Experimental Data	Context & Comparison
In Vitro Kinase IC ₅₀	HER2: 17 nM ; EGFR: 23 nM [1] [2]	Demonstrates potent and balanced inhibition of both targets.
Cellular Growth Inhibition (IC ₅₀ Range)	0.011 - 17 µmol/L across 35 cancer cell lines [3]	IC ₅₀ varies significantly based on cell line characteristics.
Selectivity	Highly specific for HER family kinases [4]	Tested against a panel of 96 kinases.

Mechanism of Action and Determinants of Sensitivity

The anti-tumor effect of **TAK-285** primarily stems from inhibiting the HER2/HER3 signaling axis, a key driver of proliferation in certain cancers.

- **Mechanism of Inhibition:** **TAK-285** is an ATP-competitive inhibitor that binds to the kinase domains of both HER2 and EGFR, locking them in an inactive conformation and preventing downstream signaling [5] [6].
- **Key Determinants of Sensitivity:** Research has identified a strong inverse correlation between the IC₅₀ of **TAK-285** and the mRNA expression levels of **HER2** and **HER3** in a panel of cell lines. This means cell lines with higher levels of HER2 or HER3 are more sensitive to the drug [3].
- **Role of HER3:** HER3, though kinase-dead, is often trans-phosphorylated by HER2. In **TAK-285**-sensitive cells, HER3 is highly phosphorylated, and the drug treatment significantly reduces levels of phospho-HER3 and its key downstream effector, phospho-Akt [3]. Knockdown experiments confirm that HER3 is critical for the growth of **TAK-285**-sensitive cells, suggesting that the **HER2:HER3 heterodimer** is a primary target [3]. Consequently, **phospho-HER3** is proposed as a potential predictive biomarker for **TAK-285** sensitivity [3].

This mechanism and the relationship between HER2, HER3, and drug sensitivity can be visualized in the following pathway:



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Key Experimental Protocols

To evaluate **TAK-285**'s efficacy, standard preclinical methodologies were employed.

- **Cell Growth Inhibition Assay (MTT/SRB Assay)**
 - **Purpose:** To determine the half-maximal inhibitory concentration (IC_{50}) of **TAK-285** on cancer cell proliferation.
 - **Method:** Cells are seeded in plates and treated with a dose range of **TAK-285** for a set period (e.g., 72 hours). Cell viability is measured using colorimetric assays like MTT or SRB. The IC_{50} value is calculated from the dose-response curve [3].
- **Kinase Inhibition Profiling**
 - **Purpose:** To assess the potency and selectivity of **TAK-285** against HER2, EGFR, and other kinases.
 - **Method:** A common method is the "HotSpot" assay, where kinase activity is measured in the presence of **TAK-285** and ATP. The percentage of remaining kinase activity compared to a control is calculated to determine the inhibition rate and IC_{50} [7] [4].
- **P-gp Substrate Assessment**
 - **Purpose:** To determine if **TAK-285** is a substrate for the P-glycoprotein (P-gp) efflux pump, which predicts its potential to cross the blood-brain barrier.
 - **Method:** This is tested in paired cell lines, one expressing P-gp (e.g., MES-SA/Dx5) and its parental line (e.g., MES-SA). The intracellular accumulation of a fluorescent substrate like rhodamine123, with and without **TAK-285**, is measured. If **TAK-285** is not a P-gp substrate, its presence will not increase rhodamine accumulation in the P-gp expressing line [4].

Research Implications

The collected data offers clear considerations for your research.

- **Key Advantage:** A significant characteristic of **TAK-285** is that it is **not a substrate for P-glycoprotein (P-gp)** [4]. This differentiates it from lapatinib and suggests **TAK-285** may achieve higher concentrations in the brain, making it a candidate for investigating the treatment of **HER2-positive brain metastases** [4].
- **Clinical Translation Note:** While preclinical data is robust, a phase I study showed that the achievable concentration of **TAK-285** in human cerebrospinal fluid (CSF) at the recommended dose

was below the IC₅₀ for HER2 inhibition, indicating that its clinical utility for brain tumors might be limited [2].

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